molecular formula C24H22N4O5 B11557011 4-[(E)-(2-{[4-(dimethylamino)phenyl]carbonyl}hydrazinylidene)methyl]-2-nitrophenyl 3-methylbenzoate

4-[(E)-(2-{[4-(dimethylamino)phenyl]carbonyl}hydrazinylidene)methyl]-2-nitrophenyl 3-methylbenzoate

Cat. No.: B11557011
M. Wt: 446.5 g/mol
InChI Key: OXEIAQHIRBIPHW-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-(2-{[4-(dimethylamino)phenyl]carbonyl}hydrazinylidene)methyl]-2-nitrophenyl 3-methylbenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including nitro, ester, and hydrazone, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(2-{[4-(dimethylamino)phenyl]carbonyl}hydrazinylidene)methyl]-2-nitrophenyl 3-methylbenzoate typically involves a multi-step process. One common approach is the condensation reaction between 4-(dimethylamino)benzaldehyde and 2-nitrophenylhydrazine to form the hydrazone intermediate. This intermediate is then reacted with 3-methylbenzoic acid chloride under basic conditions to yield the final product.

Reaction Conditions:

  • Step 1: Condensation reaction

    • Reagents: 4-(dimethylamino)benzaldehyde, 2-nitrophenylhydrazine
    • Solvent: Ethanol
    • Temperature: Room temperature
    • Time: 2-3 hours
  • Step 2: Esterification reaction

    • Reagents: Hydrazone intermediate, 3-methylbenzoic acid chloride
    • Solvent: Dichloromethane
    • Base: Triethylamine
    • Temperature: 0-5°C
    • Time: 1-2 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(2-{[4-(dimethylamino)phenyl]carbonyl}hydrazinylidene)methyl]-2-nitrophenyl 3-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

    Substitution: The hydrazone moiety can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C), ethanol, room temperature

    Reduction: Sodium hydroxide (NaOH) or hydrochloric acid (HCl), water, reflux

    Substitution: Electrophiles such as alkyl halides, solvents like dichloromethane, room temperature

Major Products Formed

    Oxidation: 4-[(E)-(2-{[4-(dimethylamino)phenyl]carbonyl}hydrazinylidene)methyl]-2-aminophenyl 3-methylbenzoate

    Reduction: 4-[(E)-(2-{[4-(dimethylamino)phenyl]carbonyl}hydrazinylidene)methyl]-2-nitrophenyl 3-methylbenzoic acid

    Substitution: Various substituted hydrazone derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and material science.

Biology

In biology, the compound’s hydrazone moiety can interact with biological molecules, making it useful in the development of biochemical probes and sensors. It can also be used in the study of enzyme mechanisms and inhibition.

Medicine

In medicine, the compound’s potential as a drug candidate is explored due to its ability to interact with various biological targets. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a subject of interest in pharmaceutical research.

Industry

In industry, the compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for applications in the manufacturing of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-[(E)-(2-{[4-(dimethylamino)phenyl]carbonyl}hydrazinylidene)methyl]-2-nitrophenyl 3-methylbenzoate involves its interaction with specific molecular targets. The hydrazone moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(2-{[4-(dimethylamino)phenyl]carbonyl}hydrazinylidene)methyl]-2-nitrophenyl benzoate
  • 4-[(E)-(2-{[4-(dimethylamino)phenyl]carbonyl}hydrazinylidene)methyl]-2-nitrophenyl 4-methylbenzoate
  • 4-[(E)-(2-{[4-(dimethylamino)phenyl]carbonyl}hydrazinylidene)methyl]-2-nitrophenyl 2-methylbenzoate

Uniqueness

The uniqueness of 4-[(E)-(2-{[4-(dimethylamino)phenyl]carbonyl}hydrazinylidene)methyl]-2-nitrophenyl 3-methylbenzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or selectivity towards certain biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H22N4O5

Molecular Weight

446.5 g/mol

IUPAC Name

[4-[(E)-[[4-(dimethylamino)benzoyl]hydrazinylidene]methyl]-2-nitrophenyl] 3-methylbenzoate

InChI

InChI=1S/C24H22N4O5/c1-16-5-4-6-19(13-16)24(30)33-22-12-7-17(14-21(22)28(31)32)15-25-26-23(29)18-8-10-20(11-9-18)27(2)3/h4-15H,1-3H3,(H,26,29)/b25-15+

InChI Key

OXEIAQHIRBIPHW-MFKUBSTISA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)N(C)C)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)N(C)C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.